molecular formula C54H72N4O12S2 B10821853 4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

Cat. No.: B10821853
M. Wt: 1033.3 g/mol
InChI Key: ILRQKEFGXIPWGQ-UHFFFAOYSA-N
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Description

IR-2 is a compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications It is an iridium-based compound, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IR-2 typically involves the reaction of iridium trichloride with specific ligands under controlled conditions. One common method involves the use of pentamethylcyclopentadiene in hot methanol, which results in the formation of the desired iridium complex . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of IR-2 involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

IR-2 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one ligand with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium oxides, while substitution reactions can result in a variety of iridium-ligand complexes .

Scientific Research Applications

IR-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of IR-2 involves its interaction with specific molecular targets and pathways. In biological systems, IR-2 can localize and accumulate in the lysosomes of cancer cells, induce the production of reactive oxygen species, and lead to cell death through autophagy . The molecular targets include various enzymes and proteins that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to IR-2 include:

Uniqueness of IR-2

What sets IR-2 apart from these similar compounds is its unique ligand environment and coordination geometry, which contribute to its distinct chemical properties and reactivity. Additionally, IR-2 has shown promising results in overcoming drug resistance in cancer cells, making it a valuable compound for further research and development .

Properties

Molecular Formula

C54H72N4O12S2

Molecular Weight

1033.3 g/mol

IUPAC Name

4-[2-[2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C54H72N4O12S2/c1-53(2)41-18-5-7-20-43(41)57(31-10-13-34-71(62,63)64)46(53)28-22-37-16-15-17-38(23-29-47-54(3,4)42-19-6-8-21-44(42)58(47)32-11-14-35-72(65,66)67)51(37)69-40-26-24-39(25-27-40)68-33-12-9-30-56-36-45-49(59)50(60)48(55)52(61)70-45/h5-8,18-29,45,48-50,52,56,59-61H,9-17,30-36,55H2,1-4H3,(H-,62,63,64,65,66,67)

InChI Key

ILRQKEFGXIPWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)OCCCCNCC7C(C(C(C(O7)O)N)O)O)CCCCS(=O)(=O)O)C

Origin of Product

United States

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